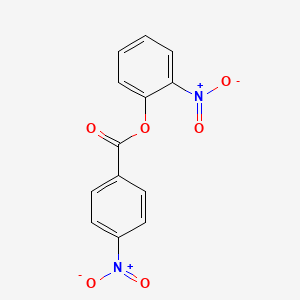![molecular formula C22H22OS2 B14693342 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene CAS No. 32188-47-9](/img/structure/B14693342.png)
1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene is an organic compound characterized by the presence of benzylsulfanyl groups attached to a methoxybenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene typically involves the reaction of benzyl mercaptan with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of benzyl mercaptan attacks the carbon atom of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzyl mercaptan, 4-methoxybenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Products with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to various biological and chemical effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
1,2-Bis((benzylsulfanyl)methyl)disulfane: Contains two benzylsulfanyl groups connected by a disulfide bond.
Benzyl sulfide: A simpler compound with a single benzylsulfanyl group.
1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole: Contains a benzylsulfanyl group attached to an imidazole ring.
Uniqueness: 1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene is unique due to the presence of both benzylsulfanyl and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
32188-47-9 |
|---|---|
Fórmula molecular |
C22H22OS2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-[bis(benzylsulfanyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H22OS2/c1-23-21-14-12-20(13-15-21)22(24-16-18-8-4-2-5-9-18)25-17-19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3 |
Clave InChI |
XXCULLCDFXVZRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


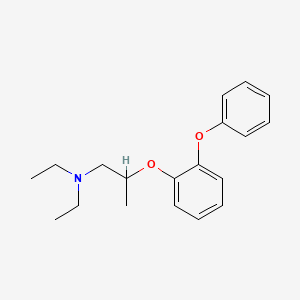
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
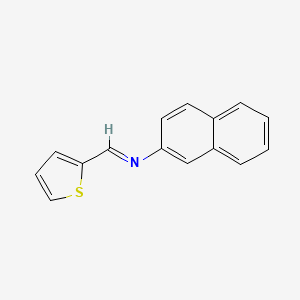
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)
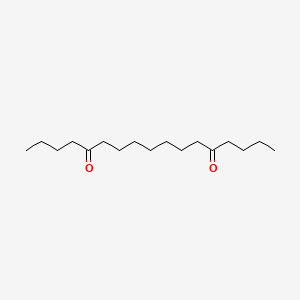

![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

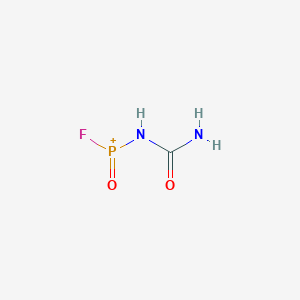
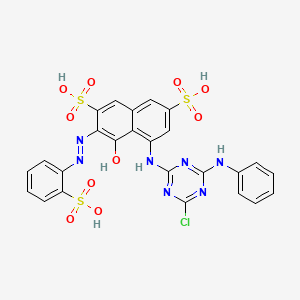
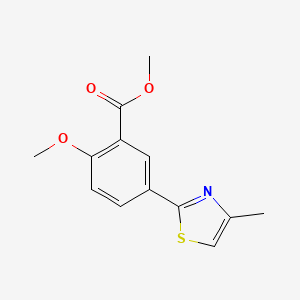
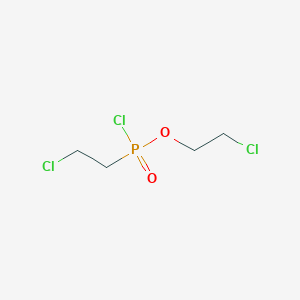
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
